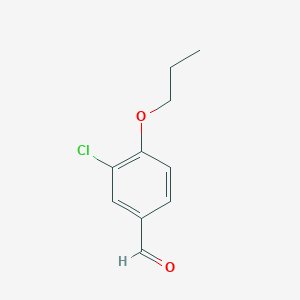

3-Chloro-4-propoxybenzaldehyde

Übersicht

Beschreibung

3-Chloro-4-propoxybenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a propoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

3-Chloro-4-propoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at reflux conditions . The reaction mixture is then diluted with ethyl acetate (EtOAc) and washed with water. The organic layer is separated, dried over magnesium sulfate (MgSO₄), and filtered to obtain the desired product.

Industrial Production Methods:

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions:

3-Chloro-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 3-Chloro-4-propoxybenzoic acid.

Reduction: 3-Chloro-4-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

3-Chloro-4-propoxybenzaldehyde is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure facilitates the formation of complex organic molecules through various chemical reactions, including:

- Aldol Condensation : This reaction can be employed to synthesize larger molecules by combining two aldehydes or ketones.

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into carboxylic acids, expanding its utility in synthetic pathways .

Flavor and Fragrance Industry

The compound's aromatic properties make it valuable in the formulation of fragrances and flavoring agents. It is often used to enhance the sensory appeal of products such as perfumes, cosmetics, and food items. Its ability to impart distinct scents is leveraged in creating complex fragrance profiles that appeal to consumers .

Material Science

In material science, this compound is utilized in developing polymer additives. These additives improve the thermal and mechanical properties of materials, making them more durable and effective. The incorporation of this compound can lead to enhanced performance characteristics in various applications, including coatings and composites .

Analytical Chemistry

This compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its use in analytical chemistry is crucial for quality control and research purposes, allowing for the precise identification and quantification of substances within various samples .

Biological Research

This compound is studied for its potential biological activity, contributing to the discovery of new therapeutic agents in medicinal chemistry. Research has indicated that compounds with similar structures may exhibit antibacterial properties or act as enzyme inhibitors, making them candidates for further investigation in drug development .

Case Study 1: Antibacterial Properties

In a study examining antibacterial polymer coatings that incorporate this compound, researchers found that these coatings exhibited significant efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the coatings maintained their antibacterial properties even after prolonged exposure to water, suggesting potential applications in medical devices and surfaces requiring antimicrobial treatments .

Case Study 2: Synthesis of Therapeutic Agents

Another study focused on synthesizing new therapeutic agents from this compound highlighted its role as an intermediate in developing compounds with potential anti-inflammatory effects. The research demonstrated successful modifications leading to derivatives that showed promise in preclinical trials for treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-chloro-4-propoxybenzaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can interact with biological targets. The chlorine and propoxy substituents can influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

4-Chloro-3-propoxybenzaldehyde: Similar structure but with the chlorine and propoxy groups swapped.

3-Chloro-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness:

3-Chloro-4-propoxybenzaldehyde is unique due to the specific positioning of the chlorine and propoxy groups, which can affect its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

3-Chloro-4-propoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of approximately 198.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a propoxy group attached to a benzaldehyde backbone. Its structural features contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| CAS Number | 99070-71-0 |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent. The compound appears to interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

For instance, a study demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the activation of caspase pathways, which are crucial for apoptosis induction.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies have indicated that it possesses inhibitory effects against both gram-positive and gram-negative bacteria.

A notable case study involved the application of this compound in antibacterial polymer coatings. The coatings demonstrated significant efficacy against Escherichia coli and Bacillus globigii, with kill rates exceeding 87% after prolonged exposure periods.

Case Studies

-

Anticancer Efficacy : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A reduction in cell viability by over 70% at concentrations as low as 10 µM.

- Apoptotic Induction : Increased levels of cleaved caspases, indicating activation of apoptotic pathways.

-

Antibacterial Coatings : The effectiveness of coatings containing this compound was evaluated against bacterial strains:

- Test Organisms : E. coli and B. globigii.

- Results : The coatings maintained antibacterial activity over time, with significant reductions in bacterial counts observed after exposure times ranging from 1 to 6 hours.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to cell death.

Eigenschaften

IUPAC Name |

3-chloro-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUFCLHWCSRRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406413 | |

| Record name | 3-chloro-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-71-0 | |

| Record name | 3-chloro-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.